molecular formula C6H8N2O2 B11956769 4-Methoxy-1-methyl-2-pyrimidinone CAS No. 7152-66-1

4-Methoxy-1-methyl-2-pyrimidinone

Cat. No.: B11956769
CAS No.: 7152-66-1
M. Wt: 140.14 g/mol
InChI Key: OKKDJPCAKBHZBZ-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-2-pyrimidinone (CAS 7152-66-1) is a versatile pyrimidinone derivative with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel pharmaceutical agents. Its core value lies in its role as a key precursor for the chemoselective alkylation of pyrimidine bases. Research demonstrates that the presence of the electron-donating methoxy group at the C4 position significantly enhances the hardness and reactivity of the N1 nitrogen atom, driving high-yield, selective N1-alkylation when paired with hard alkylating agents in apolar solvents, as explained by the Hard and Soft Acids and Bases (HSAB) principle . Pyrimidinone scaffolds are of significant interest in drug discovery due to their widespread presence in biologically active molecules and their ability to improve pharmacokinetic and pharmacodynamic properties by acting as bioisosteres for phenyl and other aromatic systems . Specifically, pyrimidinone-based compounds are actively investigated as potent and selective inhibitors of biological targets such as adenylyl cyclase type 1 (AC1), an emerging target for the treatment of chronic pain . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7152-66-1

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-methoxy-1-methylpyrimidin-2-one

InChI

InChI=1S/C6H8N2O2/c1-8-4-3-5(10-2)7-6(8)9/h3-4H,1-2H3

InChI Key

OKKDJPCAKBHZBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=NC1=O)OC

Origin of Product

United States

Advanced Spectroscopic Characterization Methodologies for Pyrimidinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Methoxy-1-methyl-2-pyrimidinone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the protons of the N-methyl group, the O-methoxy group, and the two protons on the pyrimidinone ring.

The N-methyl protons are anticipated to appear as a sharp singlet, as they are not coupled to any adjacent protons. Similarly, the O-methoxy protons will also produce a singlet. The chemical shifts of these methyl groups are influenced by the electronegativity of the atoms they are attached to (nitrogen and oxygen, respectively) and their position within the heterocyclic ring system.

The two vinyl protons on the pyrimidinone ring (at positions 5 and 6) are expected to appear as doublets due to coupling with each other. The proton at position 5 would likely be found at a lower chemical shift (more upfield) compared to the proton at position 6, which is adjacent to the nitrogen atom in the ring. The coupling constant (J-value) between these two protons would be characteristic of cis-vinylic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃3.2 - 3.5Singlet3H
O-CH₃3.8 - 4.1Singlet3H
H-55.8 - 6.2Doublet1H
H-67.5 - 7.9Doublet1H
Note: These are predicted values based on the chemical structure and typical ranges for similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum is expected to show six distinct peaks corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C-2) of the pyrimidinone ring is expected to have the largest chemical shift (most downfield) due to the strong deshielding effect of the double-bonded oxygen. The carbon attached to the methoxy (B1213986) group (C-4) will also be significantly downfield. The carbons of the N-methyl and O-methoxy groups will appear in the upfield region of the spectrum. The two vinyl carbons (C-5 and C-6) will have chemical shifts in the intermediate region characteristic of sp²-hybridized carbons in a heterocyclic system.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
N-CH₃30 - 35
O-CH₃55 - 60
C-595 - 105
C-6140 - 145
C-2 (C=O)155 - 165
C-4165 - 175
Note: These are predicted values based on the chemical structure and typical ranges for similar compounds. Actual experimental values may vary.

Concentration-Dependent ¹H NMR Spectroscopy for Intermolecular Interactions

While specific studies on this compound are not documented, concentration-dependent ¹H NMR spectroscopy is a powerful method to investigate intermolecular interactions, such as hydrogen bonding or π-π stacking, which are common in pyrimidinone systems.

In such an experiment, a series of ¹H NMR spectra are recorded at different sample concentrations. If intermolecular interactions are present, changes in the chemical shifts of the protons involved in these interactions would be observed as the concentration changes. For instance, if this compound molecules were to form dimers through hydrogen bonding involving the carbonyl group, the chemical shifts of the ring protons (H-5 and H-6) would be expected to shift upon dilution. The absence of a significant change in chemical shifts with varying concentration would suggest that the molecule exists predominantly as a monomer in the solvent used.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide group within the pyrimidinone ring. The C=C and C=N stretching vibrations of the heterocyclic ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-O stretching vibration of the methoxy group should produce a strong band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Additionally, C-H stretching vibrations from the methyl groups and the vinyl C-H bonds will be observed around 2800-3100 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic/Vinyl)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1700Strong
C=C / C=N Stretch (Ring)1500 - 1650Medium-Strong
C-O Stretch (Asymmetric)1200 - 1300Strong
C-O Stretch (Symmetric)1000 - 1100Strong
Note: These are predicted values. The exact positions and intensities can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₈N₂O₂, giving it a molecular weight of approximately 140.14 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 140. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from either the N-methyl or O-methoxy group, leading to fragments at m/z 125. The loss of formaldehyde (B43269) (CH₂O) from the methoxy group could also be a possible fragmentation pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. While no specific LC-MS studies for this compound are readily available, this method would be ideal for its analysis, particularly in complex mixtures or for quantitative studies.

Using a reversed-phase HPLC column, this compound, being a moderately polar molecule, would elute at a characteristic retention time. The eluent would then be introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). In ESI-MS, the compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 141. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy and for quantifying its presence in biological or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical method for separating and identifying volatile and semi-volatile compounds. In the analysis of a pyrimidinone derivative like this compound, GC separates the compound from any impurities or reaction byproducts based on its boiling point and affinity for the chromatographic column. Following separation, the mass spectrometer fragments the eluted compound and detects the resulting ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures mass with extremely high accuracy (typically to within 0.001 Daltons). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the molecular formula is C₆H₈N₂O₂. HRMS analysis provides an experimentally measured exact mass that can be compared to the theoretically calculated mass. This validation is a standard requirement for the confirmation of newly synthesized compounds in chemical research. nih.gov The minute difference between the observed and calculated mass, expressed in parts per million (ppm), serves as a measure of confidence in the assigned chemical formula.

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaIon TypeCalculated Exact Mass (Da)
C₆H₈N₂O₂[M+H]⁺141.0659
C₆H₈N₂O₂[M+Na]⁺163.0478

X-ray Diffraction Studies

X-ray diffraction techniques provide definitive information about the solid-state arrangement of atoms and molecules, offering insights into crystal packing and intermolecular forces.

Single-Crystal X-ray Diffraction (SC-XRD)

While a specific crystal structure for this compound is not publicly documented, SC-XRD studies on isomeric compounds like 1-Methylthymine (which shares the C₆H₈N₂O₂ formula) provide valuable representative data. nih.gov Such analyses typically reveal key structural parameters like the planarity of the pyrimidine (B1678525) ring and the orientation of the substituent groups.

Table 2: Representative Crystallographic Data for an Isomer (1-Methylthymine, C₆H₈N₂O₂)
ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov

Supramolecular Crystalline Organization Analysis

The study of supramolecular organization examines how individual molecules assemble into a stable, ordered crystal lattice through non-covalent intermolecular interactions. For pyrimidinone derivatives, hydrogen bonding is a dominant force in directing crystal packing.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method involves the complete combustion of a small, precisely weighed amount of the compound. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimental results are then compared against the theoretical percentages calculated from the compound's molecular formula (C₆H₈N₂O₂). A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition. This technique is routinely used alongside spectroscopic methods to provide a comprehensive characterization of a compound. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Methoxy 1 Methyl 2 Pyrimidinone

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used tool for predicting the molecular geometry and various properties of pyrimidine (B1678525) derivatives. rsc.orgrsc.orgresearchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to optimize the molecular geometry and compute a range of electronic and reactive properties. mdpi.comrsc.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are fundamental descriptors of molecular reactivity and stability. wjarr.comresearchgate.net

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. wjarr.com The energies of HOMO and LUMO are used to calculate various global reactivity descriptors. For pyrimidine derivatives, DFT calculations reveal that these compounds can be effective electron donors and acceptors. wjarr.com While specific energy values for 4-Methoxy-1-methyl-2-pyrimidinone are not detailed in the available literature, the general trend for related pyrimidine derivatives shows relatively high HOMO energy values and low LUMO energy values, suggesting significant chemical reactivity. wjarr.com

Table 1: Illustrative Frontier Molecular Orbital Data for Pyrimidine Derivatives This table presents representative data for pyrimidine derivatives to illustrate the concepts of FMO analysis. Specific values for this compound are not available in the cited literature.

ParameterDescriptionRepresentative Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.46 to -5.57 wjarr.com
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.59 to -1.94 wjarr.com
ΔE (Gap)Energy difference between LUMO and HOMO3.63 to 3.88 wjarr.com

Data is representative of pyrimidine derivatives as reported in reference wjarr.com.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.nettci-thaijo.org The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.nettci-thaijo.org

For pyrimidine derivatives, MEP analysis helps identify the most active sites for molecular interactions. mdpi.com In the case of this compound, the oxygen atom of the carbonyl group and the nitrogen atoms in the pyrimidine ring are expected to be regions of negative potential, making them likely sites for electrophilic interactions and hydrogen bonding. researchgate.netthaiscience.info

Non-Linear Optical (NLO) Property Prediction

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. rsc.org Pyrimidine-based molecules are considered promising candidates for NLO materials due to their π-conjugated systems. rsc.orgresearchgate.net Computational methods, particularly DFT, are used to predict NLO properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). rsc.orgrsc.org

Studies on various pyrimidine derivatives have shown that their NLO response can be significant and is influenced by their structural and electronic properties. rsc.orgrsc.orgresearchgate.net While specific calculated NLO values for this compound are not publicly documented, the general characteristics of the pyrimidine scaffold suggest it may possess NLO properties worthy of investigation. researchgate.net

Global and Local Reactivity Descriptors

Beyond the HOMO-LUMO gap, a suite of global and local reactivity descriptors can be derived from DFT calculations to provide a more nuanced understanding of a molecule's chemical behavior. mdpi.comwjarr.com These descriptors quantify different aspects of reactivity.

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity. wjarr.com

Chemical Softness (σ): The reciprocal of hardness, with higher values indicating greater reactivity. wjarr.com

Electronegativity (χ): The power of an atom or molecule to attract electrons. wjarr.com

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge. wjarr.comtandfonline.com

Studies of pyrimidine derivatives have shown they possess lower chemical hardness and higher electrophilicity indexes compared to other compounds, indicating they are generally reactive and effective electrophiles. wjarr.com

Local Reactivity Descriptors:

Fukui Functions: These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

Table 2: Key Global Reactivity Descriptors This table defines key global reactivity descriptors calculated using DFT.

DescriptorSymbolFormulaSignificance
Chemical Potentialμ(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to charge transfer
Chemical Softnessσ1 / ηPropensity for charge transfer
ElectronegativityχElectron-attracting power
Electrophilicity Indexωμ² / (2η)Electrophilic nature

Solvent Effects Modeling (e.g., Polarizable Continuum Models)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent phases. Studies on related pyrimidine systems have utilized PCM to evaluate how solvents like water or ethanol (B145695) affect their stability and reactivity. mdpi.comresearchgate.net

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.comfip.org It is extensively used in drug design to predict the interaction between a small molecule (ligand) and a protein's binding site. nih.govnih.gov

For pyrimidine derivatives, which are common in pharmacologically active compounds, molecular docking is used to explore their potential as inhibitors of various biological targets, such as enzymes like cyclooxygenase or protein kinases. rsc.orgwjarr.comnih.gov The simulation calculates a binding energy or score, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable and favorable interaction. fip.org While no specific molecular docking studies featuring this compound against a particular target are available in the reviewed literature, its structure is representative of the types of molecules frequently investigated with this method. nih.govnih.gov The insights from such studies are crucial for guiding the synthesis and biological evaluation of new therapeutic agents. mdpi.com

Prediction of Ligand-Receptor Binding Interactions

Computational docking is a pivotal tool for predicting the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. In the context of pyrimidinone derivatives, docking studies have been instrumental in understanding their potential as enzyme inhibitors. For instance, in studies on glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, docking has elucidated how pyrimidinone-based compounds fit into the ATP-binding site of the enzyme. nih.gov

These computational models predict the specific amino acid residues within the receptor's active site that interact with the ligand. The interactions often include hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex. The predicted binding energy from these simulations provides a quantitative estimate of the binding affinity, which is crucial for prioritizing compounds for further experimental testing.

Structure-Activity Relationship (SAR) Insights via Docking

Docking studies are a cornerstone of Structure-Activity Relationship (SAR) analysis, providing a rational basis for the observed biological activities of a series of compounds. By comparing the docked poses and interaction patterns of different derivatives, researchers can understand how modifications to the chemical structure affect binding affinity and, consequently, biological activity.

For pyrimidinone scaffolds, SAR studies have been effectively guided by docking simulations. nih.gov For example, a study on 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as GSK-3β inhibitors revealed that introducing a phenyl group on the piperazine (B1678402) moiety led to potent inhibitory activity. Docking studies indicated that this phenyl group engages in cation-π interactions with the receptor, while a methyl group on the piperazine forms CH-π interactions. nih.gov

These insights are invaluable for designing more potent and selective inhibitors. For this compound, a hypothetical SAR study using docking might involve computationally evaluating a series of analogs where the methoxy (B1213986) or methyl groups are altered. The results would help determine if these groups are optimal for interacting with a specific target and guide the synthesis of new derivatives with improved properties.

The following table illustrates a hypothetical SAR analysis for this compound derivatives based on docking scores against a hypothetical receptor.

CompoundR1R2Predicted Binding Affinity (kcal/mol)Key Interactions
This compound OCH3CH3-8.5Hydrogen bond with Ser123, Hydrophobic interaction with Leu88
Analog 1OHCH3-7.9Additional hydrogen bond with Glu91, loss of hydrophobic contact
Analog 2OCH3H-7.2Loss of hydrophobic interaction with Val76
Analog 3ClCH3-8.2Halogen bond with Thr125

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density distribution to characterize chemical bonding and intermolecular interactions. researchgate.net This method allows for a quantitative description of the strength and nature of interactions within a crystal or between molecules.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding)

QTAIM analysis is particularly adept at elucidating non-covalent interactions, such as hydrogen bonds, which are crucial for the stability of molecular crystals and biological systems. In a study of 2-amino-4-methoxy-6-methylpyrimidinium salts, which are structurally related to this compound, QTAIM was used to analyze the charge density distribution of intermolecular interactions. researchgate.net

The analysis focuses on the properties of the electron density at the bond critical points (BCPs) between interacting atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the nature of the interaction. For instance, in the study of the pyrimidinium salts, the electron density and its Laplacian at the protonated region were calculated to be 0.261 eÅ⁻³ and 2.889 eÅ⁻⁵ for one salt, and 0.357 eÅ⁻³ and 3.2 eÅ⁻⁵ for another, confirming the nature of the interactions. researchgate.net

These parameters allow for a clear distinction between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. For this compound, a QTAIM analysis of its crystal structure would reveal the specific intermolecular hydrogen bonds and other weak interactions that govern its solid-state packing.

The table below presents typical QTAIM parameters for different types of intermolecular interactions that could be present in a crystal of this compound.

Interaction TypeElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Nature of Interaction
Strong H-bond0.020 - 0.040> 0Electrostatic dominant
Weak H-bond0.002 - 0.020> 0Electrostatic
van der Waals< 0.010> 0Weak electrostatic/dispersive

Monte Carlo Simulation Techniques in Chemical System Research

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In chemical research, MC methods are used to study the thermodynamic properties of complex systems by generating a representative ensemble of molecular configurations. nih.gov Unlike molecular dynamics, which simulates the time evolution of a system, Monte Carlo simulations are not inherently time-dependent. nih.gov

The core of a Monte Carlo simulation in statistical mechanics is the generation of a Markov chain of states, where each new state is generated by a random perturbation of the previous one. researchgate.net The acceptance of a new state is determined by a probability function that depends on the change in potential energy and the temperature of the system, often using the Metropolis algorithm. researchgate.net This ensures that the simulation samples configurations according to the Boltzmann distribution.

For a chemical system like this compound, Monte Carlo simulations could be employed to study a variety of phenomena. For example, they can be used to predict the solvation free energy of the molecule in different solvents, to study its conformational landscape, or to model its behavior in a condensed phase. By analyzing the ensemble of configurations generated by the simulation, one can calculate macroscopic thermodynamic properties such as enthalpy, entropy, and free energy.

Simulation ParameterDescriptionRelevance to this compound
EnsembleThe statistical ensemble being sampled (e.g., NVT, NPT).Determines the thermodynamic properties being calculated.
Potential Energy FunctionThe force field used to calculate the energy of the system.Describes the intra- and intermolecular interactions of the molecule.
Number of StepsThe total number of Monte Carlo moves to be performed.Affects the statistical accuracy of the calculated properties.
Acceptance RatioThe fraction of proposed moves that are accepted.Indicates the efficiency of the sampling.

Reactivity and Reaction Mechanism Studies of the Pyrimidinone Ring System

Regioselective Functionalization and Its Control

Regioselectivity, the control of the site of chemical reactivity, is a cornerstone of modern organic synthesis. numberanalytics.com In the context of the pyrimidinone ring, achieving regioselective functionalization allows for the precise introduction of various chemical groups at specific positions, thereby enabling the targeted synthesis of complex molecules.

Several strategies are employed to control regioselectivity in pyrimidinone systems. numberanalytics.com These include the use of directing groups, which can steer a reagent to a particular position through steric or electronic effects. numberanalytics.com Catalysts also play a pivotal role in dictating the regiochemical outcome of a reaction. numberanalytics.com Furthermore, the manipulation of reaction conditions such as solvent, temperature, and pressure can significantly influence which regioisomer is preferentially formed. numberanalytics.com

For instance, in the case of 2,4-dichloropyrimidines, the presence of an electron-withdrawing substituent at the C-5 position directs nucleophilic substitution to the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C-2 position. nih.gov This highlights the subtle interplay of electronic effects and the nature of the nucleophile in controlling regioselectivity.

Recent advancements in computational chemistry, including machine learning and artificial intelligence, are emerging as powerful tools for predicting and optimizing regioselective reactions. numberanalytics.com These in-silico methods, combined with experimental validation, promise to accelerate the discovery of new and efficient regioselective transformations of the pyrimidinone core.

Cyclization Reactions for Fused Pyrimidinone Derivatives

Cyclization reactions are a powerful tool for the synthesis of fused pyrimidinone derivatives, which often exhibit enhanced biological activity and unique physicochemical properties. These reactions involve the formation of a new ring fused to the existing pyrimidinone core.

One common strategy involves the intramolecular cyclization of a suitably functionalized pyrimidinone precursor. For example, a pyrimidinone bearing a reactive side chain can undergo cyclization to form a bicyclic or polycyclic system. The regioselectivity of this cyclization is often controlled by the nature of the linker and the reaction conditions employed.

Another approach involves the intermolecular cycloaddition of a pyrimidinone with another reactive species. For instance, a pyrimidinone derivative can act as a diene or a dienophile in a Diels-Alder reaction, leading to the formation of a six-membered ring fused to the pyrimidinone core.

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involves a cyclization step, highlighting the utility of this reaction type in building complex heterocyclic systems. atlantis-press.com

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidinone Core

The pyrimidinone ring is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The positions of substitution are dictated by the electronic nature of the ring and the substituents already present.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidinones (B12756618), particularly those bearing a good leaving group, such as a halogen, at the C2, C4, or C6 positions. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates attack by nucleophiles.

For example, the chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is readily displaced by various amine nucleophiles, demonstrating a consistent regioselectivity for the 4-position. mdpi.comresearchgate.net This reactivity is crucial for the synthesis of 4-aminoquinazoline derivatives, which are a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net

Studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chloro group can be displaced by a variety of nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org Interestingly, under certain conditions, the methylthio group can also be displaced, highlighting the lability of different substituents on the pyrimidinone ring. rsc.org

Electrophilic Substitution:

Electrophilic substitution reactions on the pyrimidinone ring are generally less common than nucleophilic substitutions due to the ring's electron-deficient character. However, the presence of electron-donating groups can activate the ring towards electrophilic attack.

A possible mechanism for the halogenation of pyrazolo[1,5-a]pyrimidines involves an electrophilic substitution pathway. nih.gov This suggests that under appropriate conditions, the pyrimidinone core of 4-Methoxy-1-methyl-2-pyrimidinone could undergo electrophilic substitution, although this would likely require activating substituents or specific catalytic systems.

Influence of Substituents on Reaction Pathways and Yields

The nature and position of substituents on the pyrimidinone ring have a profound influence on its reactivity, dictating both the reaction pathway and the yield of the products. Substituents can exert their effects through a combination of electronic and steric factors.

Electronic Effects:

Electron-donating groups (EDGs), such as the methoxy (B1213986) group in this compound, increase the electron density of the pyrimidinone ring. This can activate the ring towards electrophilic attack and may influence the regioselectivity of both nucleophilic and electrophilic substitutions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack. For example, an electron-withdrawing substituent at the C-5 position of 2,4-dichloropyrimidines directs nucleophilic attack to the C-4 position. nih.gov

Steric Effects:

The size of substituents can also play a significant role in determining the outcome of a reaction. Bulky substituents can hinder the approach of a reagent to a particular site, leading to a preference for reaction at a less sterically hindered position. This steric hindrance can be a useful tool for controlling regioselectivity.

The table below illustrates the effect of different substituents on the yield of aminated stilbene (B7821643) derivatives in a photochemical reaction. While not directly involving this compound, it demonstrates the general principle of how substituents can impact reaction outcomes.

EntryStyrene 1Styrene 2Yield (%)
14-methylstyrene4-methylstyrene72
24-chlorostyrene4-chlorostyrene65
34-fluorostyrene4-fluorostyrene68
43-methylstyrene3-methylstyrene60
53-bromostyrene3-bromostyrene58
64-methoxystyrene4-methoxystyrene55

This data is illustrative and derived from a study on a different class of compounds. It is included to demonstrate the general principle of substituent effects on reaction yields. acs.org

Supramolecular Interactions and Crystal Engineering in Pyrimidinone Chemistry

Supramolecular chemistry and crystal engineering are fields that focus on the design and synthesis of ordered molecular assemblies in the solid state. ias.ac.in These assemblies are held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. In the context of pyrimidinone chemistry, these interactions can be exploited to control the packing of molecules in a crystal lattice, which can in turn influence the physical and chemical properties of the material.

The prediction and control of these weak interactions remain a significant challenge. ias.ac.in The presence of multiple functional groups capable of forming hydrogen bonds, as is often the case with pyrimidinone derivatives, can lead to complex and sometimes unpredictable packing arrangements. ias.ac.in

For example, the crystal structures of 3- and 4-pyridyl amides reveal different hydrogen bonding motifs, highlighting the subtle influence of substituent position on supramolecular assembly. ias.ac.in Furthermore, the incorporation of water molecules into the crystal lattice can dramatically alter the packing of the primary molecules. ias.ac.in

Biological Activity Research and Mechanistic Insights in Vitro and in Silico Studies

Antimicrobial Activity Investigations (In Vitro)

While the broader class of pyrimidine (B1678525) derivatives has been a subject of antimicrobial research, specific studies on 4-Methoxy-1-methyl-2-pyrimidinone are limited. A general overview suggests that the compound has been investigated for potential antimicrobial effects, but detailed public data from these studies are scarce. ontosight.ai

Antibacterial Activity Studies

No specific in vitro studies detailing the antibacterial activity of this compound against various bacterial strains were identified in the current search of scientific literature. Research on other pyrimidinone derivatives has shown antibacterial potential, but these findings cannot be directly extrapolated to this compound.

Antifungal Activity Studies

Structure-Activity Relationship (SAR) for Antimicrobial Properties

Due to the absence of specific antimicrobial activity data for this compound, a detailed structure-activity relationship (SAR) analysis for its antimicrobial properties cannot be constructed. SAR studies require a series of related compounds with corresponding activity data to determine the influence of different functional groups on biological activity.

Anticancer and Antiproliferative Activity Research (In Vitro)

The investigation of pyrimidinone scaffolds is a significant area in cancer research. However, specific research focusing on the anticancer and antiproliferative effects of this compound is not extensively documented in publicly accessible literature.

In Vitro Cytotoxicity Assays in Cell Lines

No specific data from in vitro cytotoxicity assays of this compound against various cancer cell lines were found. While numerous studies report the cytotoxicity of other pyrimidinone derivatives, this information is not directly applicable to the title compound.

Enzyme Inhibition Studies (e.g., CDK2, IDH1, DNA methyltransferases)

There is no specific information available from in vitro studies regarding the inhibitory activity of this compound against key enzyme targets in cancer, such as Cyclin-Dependent Kinase 2 (CDK2), Isocitrate Dehydrogenase 1 (IDH1), or DNA methyltransferases. Research on other, structurally different pyrimidinone derivatives has shown inhibition of such enzymes, but these findings are not specific to this compound.

SAR Studies in Anticancer Research

Structure-Activity Relationship (SAR) studies on pyrimidine derivatives have provided valuable insights into the structural requirements for anticancer activity. The presence and position of certain functional groups, such as methoxy (B1213986) groups, have been shown to play a crucial role in the cytotoxic and antimigratory effects of these compounds. researchgate.netnih.gov

Research on pyrimido[4,5-c]quinolin-1(2H)-one derivatives has highlighted the importance of methoxy substituents in their anticancer potential. researchgate.net Studies have shown that the introduction of methoxy groups can enhance the anticancer activity of various compounds. researchgate.netnih.gov For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-one analogs, the presence of 2-methoxy and 2,4-dimethoxy substitutions on the 2-arylpyrimido functionality led to an increase in antimigratory activity. researchgate.net Similarly, 3,4,5-trimethoxy substitutions also significantly improved antimigratory effects. researchgate.net

In the context of other related structures, such as 4-amino-2H-pyran-2-one (APO) analogs, SAR studies indicated that specific substitutions are favored for in vitro antitumor activity. The combination of a phenyl group at the 6-position and a 4'-methoxy-aniline at the 4-position resulted in potent analogs. nih.gov Furthermore, investigations into methoxyflavone analogs have suggested that the position of methoxy groups can influence their cytotoxic capacity. mdpi.com For example, the substitution pattern on the different rings of the flavone (B191248) structure can either enhance or suppress the cytotoxic effect on cancer cell lines. mdpi.com While specific SAR studies focusing exclusively on this compound are not extensively detailed in the provided results, the broader research on pyrimidine and methoxy-substituted heterocyclic compounds provides a foundation for understanding its potential anticancer properties.

Antioxidant Activity Research (In Vitro)

The antioxidant potential of pyrimidine derivatives has been investigated through various in vitro assays. These studies aim to determine the ability of these compounds to neutralize free radicals, which are implicated in oxidative stress-related cellular damage. nih.govceon.rs

Radical Scavenging Assays (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly employed method to evaluate the free radical scavenging activity of compounds. researchgate.net In this assay, the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength, which is observed as a color change from violet to yellow. researchgate.net

Several studies have utilized the DPPH assay to assess the antioxidant capacity of various pyrimidine derivatives. derpharmachemica.comresearchgate.net For instance, a study on newly synthesized aryl substituted pyrimidinone derivatives showed that some of the compounds exhibited remarkable antioxidant activity against the DPPH radical, with their performance compared to the standard antioxidant, ascorbic acid. derpharmachemica.com Another study on N-pyrimidinamine derivatives also reported good antioxidant activity for some of the synthesized compounds in the DPPH radical-scavenging assay. researchgate.net

The structure-antioxidant activity relationship of phenolic acids, which share some structural features with methoxy-substituted compounds, has also been explored using the DPPH assay. These studies indicate that the presence and number of methoxy and hydroxyl groups on the aromatic ring can significantly influence the antioxidant activity. nih.gov Generally, an increase in the number of methoxyl groups correlates with higher antioxidant activity. nih.gov While direct DPPH assay results for this compound were not found, the data from related pyrimidinone and methoxy-substituted compounds suggest a potential for antioxidant activity.

Antiviral Activity Research (In Vitro)

The antiviral properties of pyrimidine derivatives have been a significant area of research, with studies exploring their efficacy against various viruses. ontosight.ai

Hepatitis B Virus (HBV) Replication Inhibition Studies

Several pyrimidine analogs have been investigated for their ability to inhibit the replication of the Hepatitis B virus (HBV) in vitro. nih.govnih.gov Research has shown that certain substituted acyclic pyrimidine nucleosides can act as effective and selective antiviral agents against both wild-type and lamivudine-resistant HBV strains. nih.gov For example, 5-chloro and 5-bromo analogues with an acyclic glycosyl moiety demonstrated potent inhibition of duck HBV and human HBV-containing cells. nih.gov

Furthermore, studies on 2',3'-dideoxy-3'-thiapyrimidine nucleosides revealed that compounds like 2',3'-Dideoxy-3'-thiacytidine (SddC) and 5-fluoro-2',3'-dideoxy-3'-thiacytidine (5-FSddC) are potent inhibitors of HBV DNA replication. nih.gov These compounds were found to halt viral DNA replication at low concentrations without significantly affecting host cell growth or mitochondrial DNA synthesis. nih.gov The inhibitory action of these compounds appears to target the synthesis of HBV DNA. nih.gov While these studies focus on derivatives, they underscore the potential of the pyrimidine scaffold in developing anti-HBV agents. nih.govnih.gov

HIV Inhibition Studies

The inhibitory activity of pyrimidine derivatives against the Human Immunodeficiency Virus (HIV) has been another major focus of antiviral research. researchgate.netnih.gov Various pyrimidine-based compounds have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 replication. researchgate.net

Structure-activity relationship studies have been crucial in this area. For instance, the introduction of a methoxy group at the α-benzylic position of dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) was found to significantly enhance their anti-HIV-1 potency, particularly against clinically relevant mutant strains. nih.gov Computational studies have suggested a correlation between the (R) absolute configuration at the α-methoxy stereocenter and the observed antiviral activity. nih.gov

Other research has explored different modifications of the pyrimidine core. For example, some 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, considered annulated analogues of HEPT, have shown activity against HIV-1. nih.gov Additionally, certain thiopyrimidine derivatives and their metal complexes have exhibited inhibitory effects on HIV-1 and HIV-2 replication in cell cultures. researchgate.net The incorporation of specific moieties, such as sulfadiazine, into the pyrimidine backbone has been suggested to enhance anti-HIV activity. researchgate.net Furthermore, novel β-diketo derivatives combining dihydroxypyrimidine carboxamide and polyhydroxylated aromatic moieties have been designed as potential HIV-1 integrase inhibitors, with some showing good inhibitory activity. nih.gov

Other Reported Biological Activities (In Vitro and In Silico)

In addition to the activities mentioned above, in vitro and in silico studies have suggested other potential biological effects of pyrimidine derivatives. For example, the compound 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC), which has a similar structural motif, has been shown to possess anti-Staphylococcus aureus and anti-biofilm properties. nih.gov This compound was found to inhibit key bacterial enzymes, including UDP-MurNAc-pentapeptide (MurF), peptidyl deformylase (PDF), and uridine (B1682114) monophosphate kinase (UMPK), thereby blocking cell wall formation, RNA biosynthesis, and protein maturation. nih.gov

In silico analyses of other pyrimidine derivatives have predicted potential antibacterial activity by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis. aip.orgaip.org Molecular docking studies have shown that these derivatives can bind to the active site of the DHFR enzyme. aip.org Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their in vitro antimicrobial and immunomodulatory activities, with some compounds showing promising results. nih.gov In silico predictions for these compounds also suggested favorable pharmacokinetic properties and potential inhibitory effects on various enzymes. nih.gov

The following table provides a summary of the research findings:

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on related pyrimidinone and pyrimidine derivatives provides insight into the potential of this chemical class. For instance, a novel synthetic compound, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), has demonstrated anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov HPT treatment was found to reduce the production of nitric oxide (NO) and suppress the protein and mRNA expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in a dose-dependent manner. nih.gov Furthermore, it inhibited the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism appears to involve the blockade of p38 and c-Jun NH2-terminal kinase (JNK) activation. nih.gov

Another compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, also showed significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells by inhibiting NO and prostaglandin (B15479496) E2 production and suppressing iNOS and COX-2 expression. mdpi.com This activity was linked to the inhibition of NF-κB and MAPK signaling pathways. mdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Related Compounds

Compound Cell Line Key Findings Reference
4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) RAW 264.7 Reduced NO, COX-2, iNOS, TNF-α, IL-1β, IL-6 expression. nih.gov

Antitubercular Activity

The pyrimidinone scaffold is a recurring motif in the discovery of new antitubercular agents. High-throughput screening has identified several pyrimidinone-based series with potent activity against Mycobacterium tuberculosis (Mtb). One study focused on a series of trifluoromethyl pyrimidinone compounds, which showed potent in vitro activity with minimum inhibitory concentrations (MICs) below 5 μM. frontiersin.org Structure-activity relationship (SAR) studies revealed that a 2-pyridyl group was essential for activity. frontiersin.org

Another class, pyrazolo[1,5-a]pyrimidin-7(4H)-ones, also emerged from whole-cell screening as a promising antitubercular lead. acs.org Synthetic exploration of this scaffold led to analogues with significantly improved potency. acs.org Similarly, research on 2-pyrazolylpyrimidinones demonstrated that modifications to the pyrimidinone and pyrazole (B372694) rings could achieve MICs as low as 200 nM against Mtb in vitro. nih.gov The mechanism for some related quinolone derivatives, such as 4-alkoxy-triazoloquinolones, has been linked to the inhibition of Mtb DNA gyrase. nih.gov

Table 2: Antitubercular Activity of Pyrimidinone Derivatives

Compound Series Target Organism Key Findings Reference
Trifluoromethyl pyrimidinones (B12756618) Mycobacterium tuberculosis Potent activity (IC90 < 5 μM); 2-pyridyl group required for activity. frontiersin.org
2-Pyrazolylpyrimidinones Mycobacterium tuberculosis Achieved MICs as low as 200 nM; activity dependent on substitutions on pyrimidinone and pyrazole rings. nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Mycobacterium tuberculosis Identified as a potent lead scaffold from HTS; SAR exploration improved activity. acs.org

Cardiotonic Effects

Direct research on the cardiotonic effects of this compound is not available. However, the role of related structures as angiotensin II receptor antagonists suggests a potential influence on the cardiovascular system.

Anticoagulant Activity

There is no specific information in the reviewed literature regarding the anticoagulant activity of this compound. In vitro anticoagulant activity is typically assessed using assays such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) on human plasma. nih.gov For example, studies on plant extracts have demonstrated the ability of certain phytochemicals to prolong plasma clotting times, indicating interference with the coagulation cascade. nih.govarchivepp.comresearchgate.net While these methodologies could be applied, data for the specific compound is currently absent.

Receptor Inhibition Studies (e.g., Angiotensin II Receptor, Translocator Protein TSPO)

Angiotensin II Receptor: The pyrimidinone ring is a core component in a novel series of nonpeptide angiotensin II (AII) antagonists. nih.gov These compounds have been designed to carry a C-linked biphenyltetrazole moiety and a carboxyheteroaryl group. nih.gov Their affinity for the AT1 receptor was evaluated using binding assays on rat adrenal cortical membranes. nih.gov Molecular modeling studies indicated that the introduction of a (carboxyheteroaryl)methyl moiety at the 3-position of the pyrimidinone ring led to derivatives with increased potency. nih.gov One of the most potent compounds in this series, LR-B/081, demonstrated a high affinity for the AT1 receptor with a Ki value of 1.4 nM. nih.gov Angiotensin II receptor blockers act by inhibiting the physiological effects of AII, a key effector in the renin-angiotensin system that causes vasoconstriction and increases blood pressure. researchgate.netmdpi.com

Translocator Protein (TSPO): The translocator protein (TSPO), an 18 kDa protein on the outer mitochondrial membrane, is a target for various ligands and is implicated in neuroinflammation and immune processes. nih.govmdpi.com While no direct studies link this compound to TSPO, novel TSPO ligands like 2-Cl-MGV-1 and MGV-1 have been shown to prevent LPS-induced activation of microglial cells. nih.gov This anti-inflammatory action appears to be mediated through the inhibition of NF-κB p65 activation and results in a significant reduction of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov TSPO's role in modulating reactive oxygen species (ROS) and its upregulation in activated microglia make it an important target in neuroinflammatory conditions. mdpi.comnih.gov

Molecular Mechanisms of Biological Action (In Vitro)

Understanding how compounds interact with essential biomolecules is crucial for elucidating their mechanisms of action.

Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

While specific studies detailing the interaction of this compound with biomolecules are scarce, research on related pyrimidine and pyrimidinone structures provides valuable insights.

Interaction with DNA/RNA: The pyrimidine structure is a fundamental component of nucleic acids. A 1971 study detailed the methylation and transformation of 4-methoxy-2-pyrimidinone 1-β-D-ribofuranoside as a pathway to synthesize 2'-O-methyl nucleoside components of ribonucleic acid (RNA). nih.gov This indicates the compound can serve as a precursor for modified nucleosides. More broadly, small molecules with pyrimidine-like chemotypes have been studied for their ability to bind specific RNA motifs. nih.gov For instance, chemical modifications to pyrimidine nucleotides, such as 2′-deoxy-2′-α-F-2′-β-C-methyl modifications, have been shown to modulate the activity of small interfering RNAs (siRNAs) by affecting duplex stability and interaction with the Argonaute 2 protein. acs.orgnih.gov Such modifications can enhance metabolic stability against nucleases, a desirable trait for RNA-based therapeutics. acs.org

Interaction with Proteins: The pyrimidinone core is a key feature in inhibitors of various proteins. Pyridone-based inhibitors have been developed to target EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing. acs.org The pyridone motif is crucial for high-affinity binding to the enzyme. acs.org Similarly, pyridinylpyrimidine derivatives have been identified as selective inhibitors of human methionine aminopeptidase-1 (HsMetAP1), an enzyme involved in protein synthesis. nih.gov Crystallographic analysis has shown that the 2-(2-pyridinyl)-pyrimidine structure is a key pharmacophore that chelates a metal ion in the enzyme's active site. nih.gov Other studies have shown that introducing a methyl group to a pyrido[3,4-d]pyrimidine (B3350098) core can significantly improve metabolic stability by altering how the compound is recognized by P450 enzymes. acs.org

Modulation of Cellular Processes

Extensive searches of scientific literature and databases have revealed a significant gap in the understanding of the biological activity of this compound. Currently, there is no publicly available research detailing the modulation of cellular processes by this specific compound through in vitro or in silico studies.

The majority of existing research on this compound has concentrated on its fundamental physicochemical properties. These studies have primarily investigated its relative gas-phase enthalpy and stability in comparison to its tautomeric forms and other related pyrimidine derivatives. researchgate.netresearchgate.net For instance, calorimetric measurements have been employed to determine the heats of isomerization, providing insights into the relative energies of the amide-imidate functions within this heteroaromatic system. researchgate.net

While the synthesis of this compound has been documented, and its potential utility in the context of stabilizing i-motif structures in DNA has been suggested as an area for future investigation, no concrete experimental data on its direct effects on cellular functions have been published. escholarship.org I-motifs are four-stranded DNA structures that can form in cytosine-rich regions of the genome and are implicated in the regulation of gene expression; their stabilization is a potential strategy in cancer therapy. escholarship.org However, studies detailing the interaction of this compound with these structures or any other cellular components are yet to be reported.

In silico studies, such as computational modeling and simulations, which could predict the compound's interactions with biological targets and its potential effects on cellular pathways, are also absent from the available literature. The existing computational work is limited to the analysis of its molecular structure and thermodynamic properties. researchgate.net

Consequently, there is no data to present in tabular or detailed textual format regarding the research findings on the modulation of cellular processes by this compound. Further experimental research, including in vitro assays on various cell lines and computational docking studies, is required to elucidate any potential biological activity and mechanistic insights.

Future Research Directions and Advanced Applications of Pyrimidinones

Development of Novel Pyrimidinone Derivatives and Compound Libraries

The synthesis of novel pyrimidinone derivatives and the construction of diverse compound libraries are crucial for identifying new therapeutic agents. The pyrimidine (B1678525) core offers multiple positions (2, 4, 5, and 6) for structural modifications, enabling the creation of a wide array of analogues with diverse biological activities. mdpi.com

One powerful strategy for generating large collections of compounds is DNA-encoded library technology (DELT). nih.gov This technology allows for the rapid synthesis and screening of billions of molecules, each tagged with a unique DNA barcode. nih.govacs.org Pyrimidine-focused DNA-encoded libraries have been successfully constructed and screened against various biological targets, leading to the identification of potent inhibitors. nih.govacs.org For instance, screening these libraries against BRD4, a protein implicated in cancer, has yielded compounds with nanomolar inhibitory activities. acs.org

The development of these libraries often involves strategies such as in situ cyclization of a DNA-tagged α,β-unsaturated ketone with guanidine (B92328) or substitution reactions between a DNA-linked pyrimidine scaffold and various nucleophilic building blocks. nih.gov The latter approach is generally more efficient for creating large-scale libraries due to the wider availability of nucleophilic building blocks. nih.gov

Furthermore, multicomponent reactions (MCRs) provide an efficient and atom-economical route to novel pyrimidine derivatives. ijper.org For example, a three-component coupling of a substituted enamine, an orthoester, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines, which can be further modified to create a library of potential anticancer agents. ijper.org

Computational Design and Screening for Targeted Applications

Computational methods are indispensable in modern drug discovery for the design and screening of new pyrimidinone derivatives with specific therapeutic applications. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, are used to correlate the chemical structure of pyrimidinone analogues with their biological activity. nih.govmdpi.com These models help in predicting the activity of newly designed compounds and understanding the structural features crucial for their therapeutic effect. mdpi.comnih.gov

For example, 3D-QSAR studies on pyrimido-isoquinolin-quinones have guided the design of new derivatives with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These studies revealed that steric, electronic, and hydrogen-bond acceptor properties are key to the antibacterial activity of these compounds. mdpi.com Similarly, QSAR models have been developed for phenylpyrimidine derivatives as potent JAK3 inhibitors, aiding in the design of new compounds for rheumatoid arthritis. nih.govtandfonline.com

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This approach has been used to screen for and design novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. tandfonline.com

Molecular docking and molecular dynamics simulations provide insights into the binding interactions between pyrimidinone derivatives and their biological targets at an atomic level. nih.govrsc.org These techniques were instrumental in a study on pyrrole-fused pyrimidine derivatives targeting the InhA enzyme in Mycobacterium tuberculosis, which helped in understanding the stability of the protein-ligand complexes. nih.gov

Advancements in Sustainable and Green Synthesis Methodologies

The increasing focus on environmental sustainability has driven the development of green chemistry approaches for the synthesis of pyrimidinone derivatives. nih.govpowertechjournal.com These methods aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency. powertechjournal.comichem.md

Key green synthesis strategies include:

Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction, allow for the one-pot synthesis of complex molecules like dihydropyrimidinones from simple starting materials, often with high yields and reduced reaction times. ichem.md

Use of Green Catalysts: Heterogeneous catalysts, such as heteropolyacid-clay (HPA-Clay) composites and sulfonic acid functionalized SBA-15, are being employed due to their reusability, stability, and efficiency in promoting pyrimidinone synthesis under solvent-free conditions. ichem.mdnih.gov

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates and improve yields in the synthesis of pyrimidine derivatives. researchgate.net

Biocatalysis: The use of enzymes, such as nucleoside phosphorylases and yeast, offers a highly selective and environmentally friendly alternative for synthesizing pyrimidine derivatives, including chiral alcohols and nucleoside analogues. mdpi.comnih.govchemrxiv.org Biocatalytic methods operate under mild conditions, such as room temperature and aqueous solutions, reducing costs and environmental impact. mdpi.com

Green Synthesis ApproachKey FeaturesExample ApplicationReference
Multicomponent Reactions (e.g., Biginelli reaction)One-pot synthesis, high efficiency, reduced wasteSynthesis of dihydropyrimidinones ichem.md
Heterogeneous CatalysisReusable, stable, often solvent-free conditionsSynthesis of spiro-pyrimidinones using SBA-Pr-SO3H nih.gov
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yieldsSynthesis of fused pyrimidine-barbituric acid rings researchgate.net
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEnzymatic desymmetrization of pyrimidine-derived ketones mdpi.com

Exploration of New Biological Targets and Undescribed Bioactivities

The structural versatility of the pyrimidinone scaffold makes it a promising candidate for exploring new biological targets and uncovering previously undescribed bioactivities. mdpi.comnih.gov While pyrimidinones (B12756618) are known for their antiviral and anticancer properties, ongoing research continues to expand their therapeutic potential. nih.govnih.govsci-hub.se

Recent studies have investigated pyrimidinone derivatives for a wide range of pharmacological activities, including:

Antimicrobial: Targeting bacterial and fungal pathogens, including drug-resistant strains. nih.govnih.gov

Anti-inflammatory: Exhibiting inhibitory effects on inflammatory pathways. sci-hub.se

Anticonvulsant: Showing potential in the treatment of seizures. sci-hub.se

Kinase Inhibition: Targeting various kinases involved in cell signaling pathways, such as PIM-1, EGFR, and VEGFR-2, which are implicated in cancer. rsc.orgnih.govnih.gov

The exploration for new activities often involves screening pyrimidinone libraries against diverse biological targets. For example, pyrimidine-based compounds have been evaluated as inhibitors of dihydrofolate reductase (DHFR) and as agents targeting cyclin-dependent kinases (CDKs). nih.govnih.gov Furthermore, fused pyrimidinone systems, such as pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, have shown a broad spectrum of pharmacological activities, including anticonvulsant, antiproliferative, and antimicrobial effects. nih.gov

Strategies for Optimizing Drug-Likeness and Bioavailability in Lead Compound Development

Once a promising pyrimidinone lead compound is identified, the next critical step is to optimize its drug-like properties, particularly its bioavailability, to ensure it can be an effective therapeutic agent. acs.orgpatsnap.com Poor water solubility and rapid metabolism are common challenges that can lead to low oral bioavailability. acs.orgnih.gov

Strategies to enhance the drug-likeness and bioavailability of pyrimidinone derivatives include:

Structural Modification: Introducing or modifying functional groups to improve solubility and metabolic stability. For example, replacing hydrophobic aryl rings with water-soluble heterocycles can improve solubility. acs.orgnih.gov The addition of a methylamine (B109427) substitution to a pyrazole (B372694) ring in a pyrazolo-pyridone series dramatically improved oral bioavailability from poor to 92%. acs.orgnih.gov

Prodrug Approach: Designing prodrugs that are converted to the active compound in the body can overcome issues of poor absorption or metabolic instability. patsnap.com

Formulation Strategies: Developing advanced formulations to improve the solubility and absorption of poorly soluble compounds. patsnap.com

Structural Simplification: Reducing the molecular complexity of a lead compound by removing non-essential groups can improve pharmacokinetic profiles and synthetic accessibility. nih.gov This can involve eliminating chiral centers or reducing the number of rings. nih.gov

Optimization StrategyObjectiveExampleReference
Improve Water SolubilityEnhance absorptionReplacing aryl rings with heterocycles acs.orgnih.gov
Increase Metabolic StabilityProlong plasma exposureIntroducing methyl groups at specific positions acs.org
Enhance Oral BioavailabilityImprove drug deliveryAdding a methylamine substitution to a pyrazole ring acs.orgnih.gov
Structural SimplificationImprove pharmacokinetics and reduce complexityTruncating unnecessary chemical groups nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxy-1-methyl-2-pyrimidinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with precise control of temperature, solvent choice (e.g., ethanol or DMF for reflux), and pH. For example, substituting methoxy or methyl groups on pyrimidinone precursors requires anhydrous conditions to avoid hydrolysis. Purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring structure, while High-Resolution Mass Spectrometry (HR-MS) validates molecular mass. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and methoxy (O-CH₃) stretches. X-ray crystallography, when feasible, provides definitive structural data .

Q. How does the substitution pattern on the pyrimidinone ring influence reactivity with nucleophiles or electrophiles?

  • Methodological Answer : The electron-donating methoxy group at the 4-position activates the pyrimidinone ring toward electrophilic substitution, while the methyl group at the 1-position sterically hinders reactions at adjacent positions. Reactivity can be modulated by adjusting solvent polarity (e.g., polar aprotic solvents enhance nucleophilic attack) and temperature .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound under varying catalytic conditions?

  • Methodological Answer : Mechanistic studies using kinetic isotope effects or deuterated solvents reveal whether proton transfer or radical intermediates dominate. For example, acid-catalyzed cyclization of β-ketoamide precursors proceeds via enol intermediates, while base-catalyzed routes favor keto-enol tautomerization. Computational modeling (DFT) can predict transition states and optimize catalytic pathways .

Q. How can solvent polarity and temperature be optimized to minimize byproduct formation during synthesis?

  • Methodological Answer : Solvent polarity impacts reaction equilibrium and intermediate stability. For instance, toluene minimizes polar byproducts in non-polar reactions, while DMF stabilizes ionic intermediates. Temperature gradients (e.g., slow heating to 80°C) reduce side reactions like oxidation or dimerization. Systematic Design of Experiments (DoE) can statistically validate optimal conditions .

Q. What in vitro models are appropriate for assessing the biological activity of pyrimidinone derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) require recombinant proteins and fluorogenic substrates. Cell-based models (e.g., cancer cell lines) evaluate cytotoxicity via MTT assays. Structural analogs with known bioactivity (e.g., 4-methoxyphenyl-substituted pyrimidines) provide reference data for structure-activity relationship (SAR) analysis .

Q. How do computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Molecular docking simulations assess binding affinities to biological targets, guiding rational design of derivatives with enhanced activity .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of pyrimidinone analogs across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements under identical pH and temperature). Compare substituent effects: For example, 4-methoxy groups may enhance solubility but reduce membrane permeability, conflicting with in vitro vs. in vivo results. Meta-analyses of PubChem data can identify trends .

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